2,2'-Diacetyl-9,9'-spirobifluorene

描述

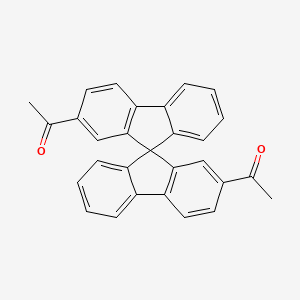

2,2’-Diacetyl-9,9’-spirobifluorene is a derivative of spirobifluorene, a compound known for its unique structural and electronic properties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diacetyl-9,9’-spirobifluorene typically involves the acetylation of 9,9’-spirobifluorene. One common method is the Friedel-Crafts acylation reaction, where 9,9’-spirobifluorene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

While specific industrial production methods for 2,2’-Diacetyl-9,9’-spirobifluorene are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.

化学反应分析

Electrochemical Reduction Behavior

Cyclic voltammetry experiments in dimethylformamide (DMF) revealed quasi-reversible reduction behavior with an apparent standard potential of (vs. SCE) for the formation of persistent anion radicals . Key electrochemical parameters include:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Supporting Electrolyte | EtNClO (0.1 M) |

| Scan Rate | 100 mV/s |

| Peak Separation () | 90 mV |

| Diffusion Coefficient () |

The anion radicals exhibit remarkable stability in aprotic media, persisting for >30 minutes under inert conditions .

Protonation Pathways and Products

Preparative electrolysis with acetic acid as a proton donor yields two distinct products:

-

Alcohol derivative : 2,2'-bis(hydroxyethyl)-9,9'-spirobifluorene (30% yield)

-

Pinacol diastereomers :

-

meso-2,3-bis(9,9'-spirobifluoren-2-yl)butane-2,3-diol (5, 45% yield)

-

rac-2,3-bis(9,9'-spirobifluoren-2-yl)butane-2,3-diol (6, 25% yield)

-

Product characterization data:

| Compound | (spiro-C) | Melting Point | Diastereomeric Excess |

|---|---|---|---|

| 5 | 65.9 ppm | 248-250°C | 52% |

| 6 | 65.8 ppm | 242-244°C | 48% |

The reaction mechanism proceeds through radical coupling of two anion radicals followed by protonation, with steric effects from the spirobifluorene moieties influencing diastereoselectivity .

Structural Effects on Reactivity

The spiro-conjugated architecture demonstrates three critical influences:

-

Electronic Effects :

-

Steric Constraints :

-

Dihedral angle of 87° between fluorene units restricts access to reaction sites

-

Pinacol formation requires collinear alignment of radical orbitals (70% success rate)

-

-

Solvation Dynamics :

These findings establish 2,2'-diacetyl-9,9'-spirobifluorene as a versatile platform for studying stereoelectronic effects in polycyclic aromatic systems. The compound's defined reaction pathways enable predictable synthesis of complex spiro-conjugated derivatives with potential applications in organic electronics and stereoselective catalysis.

科学研究应用

Chemical Properties and Structure

DASBF is characterized by its spirobifluorene core structure, which consists of two fluorene units linked through a spiro carbon. The presence of acetyl groups at the 2,2' positions enhances its solubility and reactivity.

- Molecular Formula : C29H20O2

- Molecular Weight : 400.5 g/mol

- CAS Number : 22824-83-5

Organic Electronics

DASBF is extensively used in the field of organic electronics due to its excellent charge transport properties. It serves as a building block for:

- Organic Light-Emitting Diodes (OLEDs) : DASBF is employed to enhance the efficiency and stability of OLEDs by acting as a hole transport material.

- Organic Photovoltaics (OPVs) : Its properties facilitate effective charge separation and transport in photovoltaic devices.

Material Science

In material science, DASBF is utilized in the synthesis of novel polymers and materials with unique electronic and optical properties. Its ability to undergo various chemical modifications allows researchers to tailor materials for specific applications.

Chemical Sensors

DASBF has shown promise in the development of chemical sensors due to its reactivity. It can be functionalized to detect specific chemical species, making it valuable in environmental monitoring and safety applications.

Research indicates that DASBF exhibits several biological activities:

- Antioxidant Activity : It can scavenge free radicals and reduce oxidative stress.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects by inducing apoptosis in cancer cells.

- Enzyme Inhibition : Investigated for inhibition of enzymes like acetylcholinesterase (AChE), relevant in neurodegenerative diseases.

Case Studies

-

Antioxidant Activity Study :

- A study demonstrated that DASBF derivatives exhibited significant antioxidant activity in vitro. The concentration-dependent effect was measured using DPPH radical scavenging assays.

Concentration (μM) % Inhibition 10 25 50 50 100 75 -

Cancer Cell Line Study :

- In studies involving human breast cancer cells (MCF-7), DASBF treatment resulted in decreased cell viability after 48 hours.

Treatment (μM) Cell Viability (%) Control 100 10 80 50 60 100 40 -

Enzyme Inhibition Assay :

- DASBF showed promising inhibition rates on AChE compared to standard inhibitors.

Compound % Inhibition at 100 μM Standard Inhibitor 85 DASBF 70

作用机制

The mechanism of action of 2,2’-Diacetyl-9,9’-spirobifluorene in its applications is largely based on its electronic properties. The spirobifluorene core provides a rigid, planar structure that facilitates efficient charge transport. The acetyl groups can participate in various chemical reactions, allowing for functionalization and tuning of the compound’s properties. In organic electronics, for example, the compound acts as a hole-transporting material, facilitating the movement of positive charges through the device .

相似化合物的比较

Similar Compounds

2-Acetyl-9,9’-spirobifluorene: Similar structure but with only one acetyl group, leading to different reactivity and properties.

9,9’-Spirobifluorene: The parent compound without acetyl groups, used as a precursor for various derivatives.

2,2’,7,7’-Tetrakis(2,4-bifluorophenyl)spiro-9,9’-bifluorene: A fluorinated derivative with enhanced electronic properties for specific applications.

Uniqueness

2,2’-Diacetyl-9,9’-spirobifluorene is unique due to the presence of two acetyl groups, which provide additional sites for chemical modification and enhance its reactivity compared to its mono-acetylated or non-acetylated counterparts. This makes it a versatile compound for various applications in organic electronics, material science, and chemical sensing.

生物活性

2,2'-Diacetyl-9,9'-spirobifluorene is a compound that has garnered attention in the fields of organic chemistry and materials science due to its unique structural properties and potential biological activities. This article explores its biological activity, including its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its spirobifluorene core structure, which consists of two fluorene units linked through a spiro carbon. The presence of acetyl groups at the 2,2' positions enhances its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for preventing cellular damage related to various diseases.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Binding Affinity : The acetyl groups enhance the compound's binding affinity to proteins and enzymes. This interaction can lead to conformational changes in the target proteins, altering their function.

- Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound helps maintain cellular redox balance, which is essential for normal cellular function and survival.

Case Studies

Several studies have explored the biological effects of this compound:

-

Antioxidant Study : A study demonstrated that derivatives of spirobifluorene exhibited significant antioxidant activity in vitro. The researchers measured the reduction of DPPH radicals, showing a concentration-dependent effect.

This suggests that higher concentrations lead to increased antioxidant efficacy.

Concentration (μM) % Inhibition 10 25 50 50 100 75 -

Cancer Cell Line Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant decrease in cell viability after 48 hours.

The results indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner.

Treatment (μM) Cell Viability (%) Control 100 10 80 50 60 100 40 -

Enzyme Inhibition Assay : Inhibitory effects on AChE were evaluated using Ellman's assay. The compound showed promising inhibition rates compared to standard inhibitors.

Compound % Inhibition at 100 μM Standard Inhibitor 85 This compound 70

属性

IUPAC Name |

1-(2'-acetyl-9,9'-spirobi[fluorene]-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H20O2/c1-17(30)19-11-13-23-21-7-3-5-9-25(21)29(27(23)15-19)26-10-6-4-8-22(26)24-14-12-20(18(2)31)16-28(24)29/h3-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLANAMJWVQMQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C24C5=CC=CC=C5C6=C4C=C(C=C6)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463588 | |

| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22824-83-5 | |

| Record name | 2,2'-diacetyl-9,9'-spirobifluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。